(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one is a chemical compound characterized by the presence of an adamantyl group and a bromophenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one typically involves the condensation of 1-adamantyl ketone with 4-bromobenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions to promote the formation of the propenone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The bromophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1-adamantyl)-3-(4-chlorophenyl)prop-2-en-1-one
- (E)-1-(1-adamantyl)-3-(4-fluorophenyl)prop-2-en-1-one
- (E)-1-(1-adamantyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the adamantyl and bromophenyl groups provides a distinct steric and electronic environment, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO/c20-17-4-1-13(2-5-17)3-6-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,14-16H,7-12H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIUKVFNGQVRL-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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